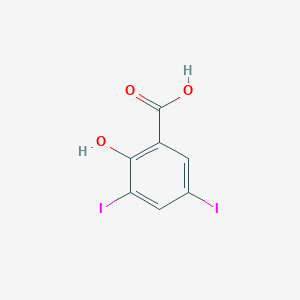
4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate is a chemical compound with the molecular formula C11H11F3O5S and a molecular weight of 312.26 g/mol. This compound is known for its use as a reactant in the preparation of various pharmaceuticals, including immunosuppressive agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate typically involves the reaction of 4-(trifluoromethylsulfonyloxy)phenyl)ethanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyloxy group to a trifluoromethyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly immunosuppressive agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The trifluoromethylsulfonyloxy group plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethylsulfonyloxy)phenyl)ethanol
- 2-(trifluoromethylsulfonyloxy)phenyl)acetic acid
- 4-(trifluoromethylsulfonyloxy)phenyl)methanol
Uniqueness
4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its trifluoromethylsulfonyloxy group enhances its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O5S/c1-8(15)18-7-6-9-2-4-10(5-3-9)19-20(16,17)11(12,13)14/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWGBWPGLDKICK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)






![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)
